4-Hydroxy-4-phenylglutaramic acid methyl ester
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Overview
Description
4-Hydroxy-4-phenylglutaramic acid methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a hydroxy group, a phenyl group, and a glutaramic acid methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenylglutaramic acid methyl ester typically involves the esterification of 4-hydroxy-4-phenylglutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of esters, including this compound, often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-phenylglutaramic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-oxo-4-phenylglutaramic acid methyl ester.
Reduction: Formation of 4-hydroxy-4-phenylglutaramic alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group
Scientific Research Applications
4-Hydroxy-4-phenylglutaramic acid methyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-phenylglutaramic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-phenylbutanoic acid methyl ester
- 4-Hydroxy-4-phenylpentanoic acid methyl ester
- 4-Hydroxy-4-phenylhexanoic acid methyl ester
Uniqueness
4-Hydroxy-4-phenylglutaramic acid methyl ester is unique due to its specific structural features, including the presence of both a hydroxy group and a phenyl group attached to a glutaramic acid methyl ester moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
22742-58-1 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 5-amino-4-hydroxy-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C12H15NO4/c1-17-10(14)7-8-12(16,11(13)15)9-5-3-2-4-6-9/h2-6,16H,7-8H2,1H3,(H2,13,15) |
InChI Key |
IUYDCAMRLJCBRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC=CC=C1)(C(=O)N)O |
Origin of Product |
United States |
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